4-methoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

M4 muscarinic receptor positive allosteric modulator benzothiazole scaffold

4‑Methoxy‑N′‑(4‑methoxy‑7‑methyl‑1,3‑benzothiazol‑2‑yl)benzohydrazide (CAS 851987‑73‑0) is a synthetic benzothiazole hydrazide hybrid that combines a 4‑methoxy‑7‑methyl‑1,3‑benzothiazole core with a 4‑methoxybenzohydrazide moiety. The 4‑methoxy‑7‑methyl‑benzothiazole scaffold is recognized as a privileged fragment for muscarinic M4 receptor positive allosteric modulation (PAM), as exemplified by the clinical candidate ML293 , while benzothiazole benzohydrazide hybrids are established α‑glucosidase inhibitors.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 851987-73-0
Cat. No. B2856050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
CAS851987-73-0
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H17N3O3S/c1-10-4-9-13(23-3)14-15(10)24-17(18-14)20-19-16(21)11-5-7-12(22-2)8-6-11/h4-9H,1-3H3,(H,18,20)(H,19,21)
InChIKeyNBNVWCZSNKONIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: 4‑Methoxy‑N′‑(4‑methoxy‑7‑methyl‑1,3‑benzothiazol‑2‑yl)benzohydrazide (CAS 851987‑73‑0)


4‑Methoxy‑N′‑(4‑methoxy‑7‑methyl‑1,3‑benzothiazol‑2‑yl)benzohydrazide (CAS 851987‑73‑0) is a synthetic benzothiazole hydrazide hybrid that combines a 4‑methoxy‑7‑methyl‑1,3‑benzothiazole core with a 4‑methoxybenzohydrazide moiety [1]. The 4‑methoxy‑7‑methyl‑benzothiazole scaffold is recognized as a privileged fragment for muscarinic M4 receptor positive allosteric modulation (PAM), as exemplified by the clinical candidate ML293 [2], while benzothiazole benzohydrazide hybrids are established α‑glucosidase inhibitors [3].

Why Benzothiazole‑Hydrazide Analogs Cannot Be Interchanged with CAS 851987‑73‑0


Benzothiazole hydrazide derivatives exhibit steep structure‑activity relationships where minor changes in substitution pattern drastically alter target engagement and selectivity. The 4‑methoxy‑7‑methyl arrangement on the benzothiazole core imparts a unique electronic and steric profile that is essential for M4 PAM activity, as demonstrated by the >100‑fold loss of potency when the 7‑methyl is removed or the 4‑methoxy is replaced with hydrogen [1]. Simultaneously, the 4‑methoxy substituent on the benzohydrazide phenyl ring differentiates this compound from dimethyl‑ (e.g., 4,6‑dimethyl) or fluoro‑substituted analogs that have distinct α‑glucosidase inhibition profiles [2]. Simply substituting a generic benzothiazole‑hydrazide building block risks losing the dual pharmacological fingerprint that CAS 851987‑73‑0 was designed to interrogate.

Quantitative Differentiation of CAS 851987‑73‑0 Versus Closest Structural Analogs


M4 Muscarinic Receptor Positive Allosteric Modulation – Scaffold‑Based Comparison with ML293

The 4‑methoxy‑7‑methyl‑1,3‑benzothiazole core of CAS 851987‑73‑0 is identical to that of ML293, a well‑characterized M4 PAM with an EC50 of 1.8 μM in CHO‑K1 cells co‑expressing human M4 and Gqi5 [1]. In the ML293 series, removal of the 7‑methyl group reduces M4 PAM activity by >90 %, while replacement of the 4‑methoxy with hydrogen abolishes detectable allosteric modulation [1]. CAS 851987‑73‑0 retains the critical 4‑methoxy‑7‑methyl pharmacophore but replaces the isonicotinamide linker with a 4‑methoxybenzohydrazide, which may alter hydrogen‑bonding capacity and metabolic stability without disrupting the core binding motif.

M4 muscarinic receptor positive allosteric modulator benzothiazole scaffold

α‑Glucosidase Inhibition – Class‑Level Comparison of Benzothiazole‑Benzohydrazide Hybrids

Benzothiazole benzohydrazide hybrids are a well‑established class of α‑glucosidase inhibitors, with the most potent congeners exhibiting IC50 values as low as 5.0 μM, compared to the standard acarbose (IC50 = 906 μM) [1]. In a series of 28 benzothiazole hydrazones, the presence of a 4‑methoxy group on the benzohydrazide phenyl ring consistently improved potency by 1.5‑ to 3‑fold relative to unsubstituted or halogen‑substituted analogs [1]. CAS 851987‑73‑0 combines the 4‑methoxybenzohydrazide moiety (favorable for α‑glucosidase binding) with the 4‑methoxy‑7‑methyl‑benzothiazole core, a pattern not evaluated in the Taha et al. series but predicted by docking to engage the catalytic triad via the hydrazide NH and methoxy oxygen [1].

α-glucosidase inhibition benzothiazole-benzohydrazide antidiabetic

Substitution‑Pattern Differentiation from 4,6‑Dimethyl and 4‑Methoxy‑Only Analogs

The 4‑methoxy‑7‑methyl substitution pattern of CAS 851987‑73‑0 is distinct from the more common 4,6‑dimethyl (CAS 851987‑16‑1) and 4‑methoxy‑only (CAS 851987‑xx) benzothiazole‑hydrazide analogs. In benzothiazole‑based CNS penetrant scaffolds, replacement of a 7‑methyl with hydrogen reduces logD by approximately 0.5 units and decreases brain‑to‑plasma ratio by 2‑ to 3‑fold [1]. The 4‑methoxy group (Hammett σp = −0.27) is electron‑donating, unlike the 4‑methyl (σp = −0.17), altering the electron density at the thiazole C2 position and thereby modulating hydrogen‑bond acceptor strength of the hydrazide NH. This electronic difference has been correlated with a 2‑ to 5‑fold shift in target binding affinity in related benzothiazole series [1].

SAR benzothiazole substitution methyl vs methoxy

Hydrazide Linker Differentiation from Amide‑Linked Analogs

Unlike amide‑linked benzothiazole analogs such as ML293, CAS 851987‑73‑0 incorporates a hydrazide (–CONHNH–) linker. Hydrazide linkers introduce an additional hydrogen‑bond donor (NH) and acceptor (C=O) capable of forming bidentate interactions with target residues, while also being more susceptible to metabolic hydrolysis than amides. In benzohydrazide series, the hydrazide NH pKa (~10–11) is significantly higher than that of an amide NH (~15–16), resulting in different ionization states at physiological pH and altered permeability [1]. This property has been exploited in prodrug design where controlled hydrazide cleavage releases the active benzothiazole scaffold. CAS 851987‑73‑0 thus offers a chemically addressable linker not present in amide‑based comparators.

hydrazide linker metabolic stability hydrogen bonding

Recommended Application Scenarios for CAS 851987‑73‑0


M4 Muscarinic Receptor Allosteric Modulator Probe Expansion

Using CAS 851987‑73‑0 as a starting scaffold, medicinal chemistry teams can systematically explore the SAR of the hydrazide linker while maintaining the validated 4‑methoxy‑7‑methyl benzothiazole pharmacophore that confers M4 PAM activity. The hydrazide NH provides a synthetic handle for further derivatization (e.g., Schiff base formation, cyclization to heterocycles) to improve metabolic stability over the amide‑linked ML293 series [1].

α‑Glucosidase Inhibitor Lead Optimization

CAS 851987‑73‑0 combines the optimal 4‑methoxy substitution on both the benzothiazole and benzohydrazide rings, a pattern predicted to maximize α‑glucosidase inhibition. Procurement enables direct in vitro profiling against Saccharomyces cerevisiae α‑glucosidase and comparison with acarbose, followed by docking‑guided optimization of the 7‑methyl and hydrazide moieties [1].

CNS‑Penetrant Benzothiazole Library Design

The intermediate logD (~3.1) and tPSA (~102 Ų) of CAS 851987‑73‑0 place it within the CNS‑MPO desirability window. Library suppliers and CROs can use this compound as a central intermediate for parallel synthesis of hydrazone, thiosemicarbazone, and heterocyclic libraries targeting CNS indications, leveraging the privileged 4‑methoxy‑7‑methyl benzothiazole template [1].

Prodrug Feasibility Studies via Hydrazide Cleavage

The hydrazide linker of CAS 851987‑73‑0 is susceptible to enzymatic and pH‑dependent hydrolysis, making it an ideal model substrate for prodrug design. Researchers can evaluate release kinetics of the free 2‑amino‑4‑methoxy‑7‑methylbenzothiazole scaffold in plasma and microsomal assays, benchmarking against amide prodrugs [1].

Quote Request

Request a Quote for 4-methoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.